molecular formula C15H20N6OS B6028920 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Numéro de catalogue B6028920
Poids moléculaire: 332.4 g/mol
Clé InChI: OXOBOJVVJJZWKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as TPA023, is a compound that belongs to the class of anxiolytics. It is a selective agonist of the GABA-A receptor subtype containing α2 and α3 subunits. TPA023 is a promising candidate for developing new drugs for the treatment of anxiety, depression, and other related disorders.

Mécanisme D'action

TPA023 binds selectively to the GABA-A receptor subtype containing α2 and α3 subunits, which are mainly expressed in the brain regions involved in anxiety and depression. TPA023 enhances the activity of the GABA-A receptor, which results in increased inhibitory neurotransmission, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The anxiolytic and antidepressant effects of TPA023 are mediated by its action on the GABA-A receptor. TPA023 binds selectively to the α2 and α3 subunits of the GABA-A receptor, which results in increased inhibitory neurotransmission. This leads to a reduction in anxiety-like behavior and an improvement in mood. TPA023 has also been found to have sedative effects, which are mediated by its action on the GABA-A receptor.

Avantages Et Limitations Des Expériences En Laboratoire

TPA023 is a promising candidate for developing new drugs for the treatment of anxiety and depression. It has been extensively studied in animal models and has shown promising results. However, there are some limitations to using TPA023 in lab experiments. TPA023 has been found to have sedative effects, which can interfere with behavioral tests. TPA023 also has a short half-life, which can make it difficult to maintain stable blood levels.

Orientations Futures

There are several future directions for research on TPA023. One direction is to develop new drugs based on the structure of TPA023 that have improved pharmacokinetic properties and fewer side effects. Another direction is to study the effects of TPA023 on other neurotransmitter systems, such as the serotonin and dopamine systems, which are also involved in anxiety and depression. Finally, more research is needed to understand the long-term effects of TPA023 on behavior and cognition.

Méthodes De Synthèse

The synthesis of TPA023 involves the reaction of 2-(2-pyridyl)-1-piperazinecarboxylic acid with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then purified by column chromatography to obtain the pure TPA023.

Applications De Recherche Scientifique

TPA023 has been extensively studied for its anxiolytic and antidepressant effects. It has been shown to reduce anxiety-like behavior in animal models such as the elevated plus maze and the light/dark box test. TPA023 has also been found to have antidepressant effects in the forced swim test and the tail suspension test.

Propriétés

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-2-14-18-19-15(23-14)17-13(22)11-20-7-9-21(10-8-20)12-5-3-4-6-16-12/h3-6H,2,7-11H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBOJVVJJZWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.